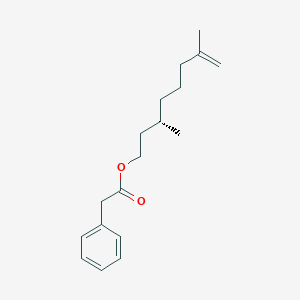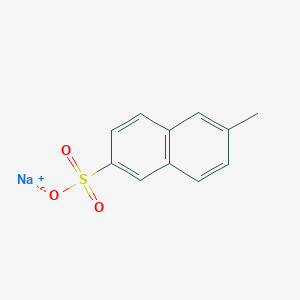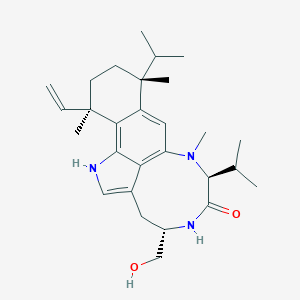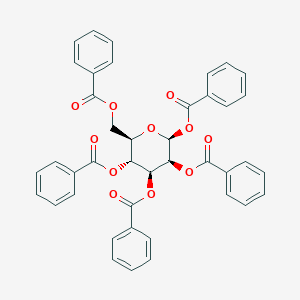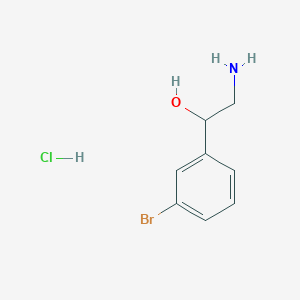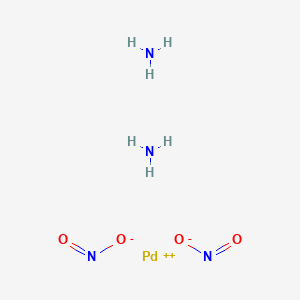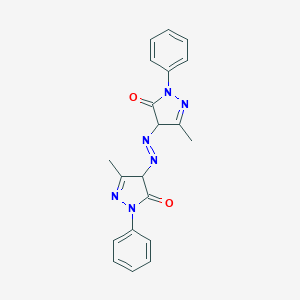
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of polymers, as well as in the production of photochromic materials. In
Mechanism Of Action
The mechanism of action of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is based on its ability to act as a radical initiator. When exposed to light, the azo compound undergoes a photochemical reaction, producing two free radicals. These free radicals then initiate a radical polymerization reaction, leading to the formation of cross-linked polymers.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. However, it has been reported that this compound may have toxic effects on aquatic organisms and may cause skin irritation in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] in lab experiments is its ability to initiate radical polymerization reactions under mild conditions. This makes it a useful tool for the synthesis of cross-linked polymers. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Future Directions
There are several future directions for research on 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-]. One area of interest is the development of safer and more environmentally friendly radical initiators for polymer synthesis. Another area of research is the optimization of the synthesis method for this compound, with the aim of improving its yield and reducing its toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as photochromic materials and organic electronics.
Synthesis Methods
The synthesis of 2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] is typically carried out through the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4,4'-azobis(4-cyanovaleric acid) in the presence of a base such as triethylamine. The reaction proceeds through a radical mechanism, with the azo compound acting as a radical initiator.
Scientific Research Applications
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl-] has been extensively studied for its potential applications in various fields. In the field of polymer synthesis, this compound has been used as a cross-linking agent for polymers such as polyethylene, polypropylene, and polyvinyl chloride. It has also been used as a photochromic material in the production of sunglasses and other photochromic products.
properties
CAS RN |
13615-29-7 |
|---|---|
Product Name |
2-Pyrazolin-5-one, 4,4'-azobis[3-methyl-1-phenyl- |
Molecular Formula |
C20H18N6O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C20H18N6O2/c1-13-17(19(27)25(23-13)15-9-5-3-6-10-15)21-22-18-14(2)24-26(20(18)28)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI Key |
VPRMWULSLZNZRG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
synonyms |
4,4'-Azobis(3-methyl-1-phenyl-2-pyrazolin-5-one) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



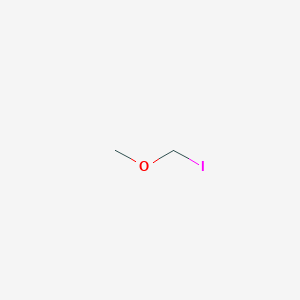

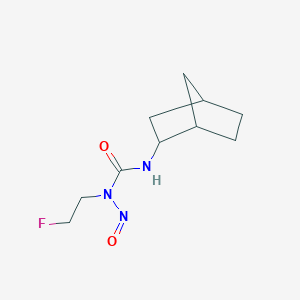
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
